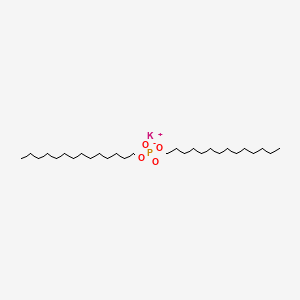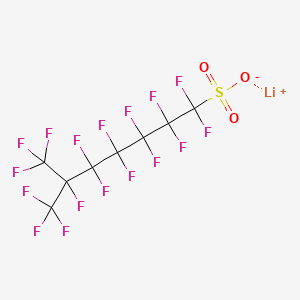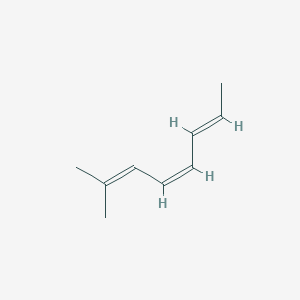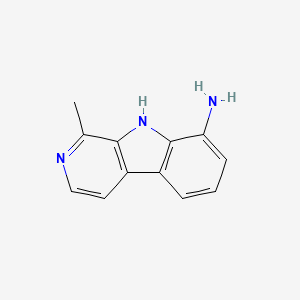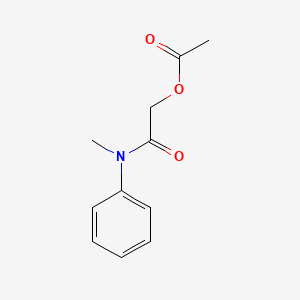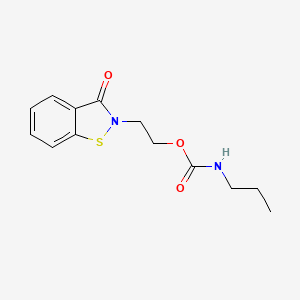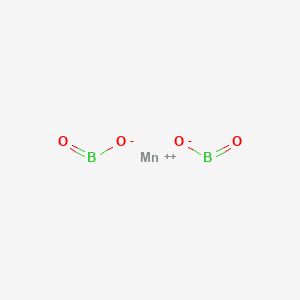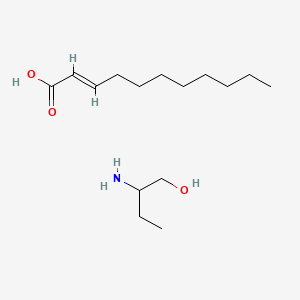
Einecs 301-856-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2-aminobutan-1-ol, typically involves the reaction between undecenoic acid and 2-aminobutan-1-ol in a 1:1 molar ratio. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction may involve heating and the use of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
Undecenoic acid, compound with 2-aminobutan-1-ol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Undecenoic acid, compound with 2-aminobutan-1-ol, has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin conditions.
Industry: It is used in the formulation of personal care products, including creams and lotions, due to its emollient properties.
Mecanismo De Acción
The mechanism of action of undecenoic acid, compound with 2-aminobutan-1-ol, involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit the activity of certain enzymes, contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Undecenoic Acid: A similar compound with antimicrobial properties, often used in the treatment of fungal infections.
2-Aminobutan-1-ol: An amine alcohol used in various chemical syntheses.
Uniqueness
Undecenoic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties of undecenoic acid and 2-aminobutan-1-ol. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry.
Propiedades
Número CAS |
94086-67-6 |
|---|---|
Fórmula molecular |
C15H31NO3 |
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
2-aminobutan-1-ol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4(5)3-6/h9-10H,2-8H2,1H3,(H,12,13);4,6H,2-3,5H2,1H3/b10-9+; |
Clave InChI |
DOAAAMDFRRJVCP-RRABGKBLSA-N |
SMILES isomérico |
CCCCCCCC/C=C/C(=O)O.CCC(CO)N |
SMILES canónico |
CCCCCCCCC=CC(=O)O.CCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


